molecular formula C17H22N4O2S B2509113 3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451465-94-4

3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2509113
CAS RN: 451465-94-4
M. Wt: 346.45
InChI Key: UAZQEFGNLRIUHW-UHFFFAOYSA-N
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Description

The compound 3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one is a derivative of quinazolin-4-one, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their wide range of biological activities, including antiviral, analgesic, and anti-inflammatory properties. The specific compound is not directly mentioned in the provided papers, but its structure suggests potential biological activity based on the activities of similar compounds.

Synthesis Analysis

The synthesis of quinazolinone derivatives can be achieved through various methods. One such method is the microwave-assisted synthesis, which is a rapid and efficient technique for producing these compounds. The synthesized quinazolinones are characterized by spectral analysis to confirm their structures . Another approach is the one-pot cascade synthesis, which involves the dehydrogenative coupling of o-aminobenzamide with alcohols, catalyzed by a nickel(II) catalyst. This method is environmentally benign and yields a variety of substituted quinazolin-4(3H)-ones .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolinone core, which can be further modified by substituents on the benzene and pyrimidine rings. These modifications can significantly alter the biological activity of the compounds. For instance, the introduction of an ethyl group on the phenyl ring, as seen in 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones, can lead to compounds with analgesic and anti-inflammatory properties .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, depending on their substituents. The amino group in the quinazolinone structure can react with aldehydes and ketones to form a series of 2-substituted amino-3H-quinazolin-4-ones. These reactions are typically carried out to generate compounds with desired biological activities, such as analgesic and anti-inflammatory effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and stability. The biological activities of these compounds, such as antiviral, analgesic, and anti-inflammatory effects, are evaluated through various assays. For example, the antiviral activity is assessed using a neutral red uptake assay to determine the effective concentration of the compound against various viruses . The analgesic and anti-inflammatory activities are investigated through in vivo studies, comparing the efficacy and ulcerogenic potential of the synthesized compounds to standard drugs .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds related to 3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one have demonstrated significant antimicrobial and antifungal activities. Patel, Kumari, and Patel (2012) synthesized thiazolidinone derivatives that showed promising activity against various bacterial and fungal strains, such as Staphylococcus aureus and Candida albicans (Patel, Kumari, & Patel, 2012). Similarly, Raval, Desai, and Desai (2012) reported the synthesis of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives with antimicrobial properties (Raval, Desai, & Desai, 2012).

Antitumor and Anti-Monoamine Oxidase Activity

Markosyan et al. (2015) synthesized 2-sulfanyl-substituted quinazolinones which exhibited high anti-monoamine oxidase and antitumor activities (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015). This suggests potential applications in treating cancer and mood disorders.

Corrosion Inhibition

Chen et al. (2021) designed piperazine-substituted quinazolin-4(3H)-one derivatives that served as effective corrosion inhibitors for mild steel in acidic environments. These derivatives demonstrated high inhibition efficiencies and mixed-type inhibition behavior, indicating their potential in corrosion protection applications (Chen, Nie, Liu, Li, Wang, Zhang, & Wu, 2021).

Antihistaminic Agents

Alagarsamy and Parthiban (2012) synthesized novel quinazolin-4(3H)-one derivatives that showed promising H1-antihistaminic activity with significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy & Parthiban, 2012).

properties

IUPAC Name

3-[3-(4-ethylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-2-19-9-11-20(12-10-19)15(22)7-8-21-16(23)13-5-3-4-6-14(13)18-17(21)24/h3-6H,2,7-12H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZQEFGNLRIUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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